1-[2-(2-Bromophenoxy)ethyl]piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Pharmaceutical Discovery and Development
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in drug discovery. uniba.itresearchgate.net Its prevalence in both natural products and synthetic drugs underscores its importance. The structural and physicochemical properties of the piperidine moiety contribute significantly to its success:
Structural Versatility: The piperidine ring can adopt various conformations, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets. chem-station.comkhanacademy.org
Pharmacokinetic Profile: The incorporation of a piperidine ring can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to more drug-like candidates. chem-station.com
The therapeutic applications of piperidine-containing drugs are extensive and diverse, spanning a wide range of disease areas as illustrated in the table below. ontosight.airesearchgate.netmasterorganicchemistry.com
| Therapeutic Area | Examples of Piperidine-Containing Drugs |
| Oncology | Lenvatinib, Palbociclib |
| Infectious Diseases | Lopinavir, Ritonavir |
| Neurological Disorders | Donepezil, Haloperidol, Methylphenidate |
| Pain Management | Fentanyl, Meperidine |
| Allergies | Fexofenadine, Loratadine |
Contextualizing Bromophenoxyethyl-Piperidine Derivatives in Chemical Biology Research
The bromophenoxyethyl-piperidine framework, to which 1-[2-(2-Bromophenoxy)ethyl]piperidine belongs, has been explored in the context of various biological targets. The presence of a bromine atom on the phenoxy ring is of particular interest as halogens can modulate a compound's metabolic stability, membrane permeability, and binding affinity to target proteins through halogen bonding and other interactions.
Research into related phenoxyethyl piperidine derivatives has pointed towards their potential as cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. researchgate.netnih.gov The general structure allows for interaction with both the catalytic and peripheral anionic sites of acetylcholinesterase. researchgate.net Furthermore, the phenoxyethyl piperidine scaffold is found in ligands that target sigma receptors, which are implicated in a variety of central nervous system disorders. uniba.it The specific substitution pattern on the phenoxy ring, including the position of the bromine atom, would be expected to significantly influence the potency and selectivity of such compounds.
While the specific biological profile of this compound is not well-documented, its structural components suggest that it could be a valuable tool compound for exploring these and other biological targets in chemical biology research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLYMWCRXBKSSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 2 Bromophenoxy Ethyl Piperidine
Retrosynthetic Analysis of 1-[2-(2-Bromophenoxy)ethyl]piperidine
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com This process involves breaking bonds (disconnections) that correspond to reliable chemical reactions. scitepress.orgslideshare.net
For this compound, two primary disconnections can be identified:
C-N Bond Disconnection: The bond between the piperidine (B6355638) nitrogen and the ethyl group can be disconnected. This is a logical step as C-N bonds are commonly formed via nucleophilic substitution reactions. This disconnection leads to piperidine, a readily available secondary amine, and a synthon representing a 2-(2-bromophenoxy)ethyl electrophile. The synthetic equivalent for this electrophile would be a molecule like 1-(2-bromoethoxy)-2-bromobenzene.
C-O Bond Disconnection: The ether linkage is another key point for disconnection. This approach corresponds to ether synthesis reactions, most notably the Williamson ether synthesis. libretexts.org Disconnecting the aryl ether bond suggests two possible pathways:
Pathway A: This leads to 2-bromophenol (B46759) and a 1-(2-haloethyl)piperidine synthon. The corresponding reagent, 1-(2-chloroethyl)piperidine (B1294334), is a common building block.
Pathway B: This breaks the bond between the oxygen and the ethyl group, leading to a 2-(piperidin-1-yl)ethanol synthon and an activated 2-bromophenyl electrophile.
These disconnections suggest that the target molecule can be constructed by either alkylating piperidine with a pre-formed phenoxyethyl halide or by forming the ether bond between a bromophenol and a piperidine-containing alcohol derivative.
**2.2. Direct Synthetic Routes Towards this compound
Based on the retrosynthetic analysis, several direct synthetic strategies can be employed to synthesize the target compound.
This approach focuses on forming the C-N bond in the final step. The N-alkylation of piperidine is a well-established transformation. researchgate.net It involves the reaction of piperidine, acting as a nucleophile, with a suitable alkyl halide electrophile.
In this specific synthesis, piperidine would be reacted with 1-(2-bromoethoxy)-2-bromobenzene. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) formed as a byproduct, thus preventing the formation of piperidinium (B107235) salt and allowing the reaction to proceed to completion. researchgate.net The choice of solvent and base is crucial for optimizing the reaction yield.
| Parameter | Condition | Purpose | Reference |
| Nucleophile | Piperidine | Source of the piperidine ring | researchgate.net |
| Electrophile | 1-(2-bromoethoxy)-2-bromobenzene | Provides the phenoxyethyl moiety | N/A |
| Base | K₂CO₃, NaHCO₃, or Et₃N | Neutralizes the HBr byproduct | researchgate.net |
| Solvent | Acetonitrile, DMF | Aprotic polar solvents promote S N 2 reactions | chem-station.com |
| Temperature | Room temperature to reflux | To control reaction rate | researchgate.net |
The Williamson ether synthesis is the most common and versatile method for preparing ethers and is highly applicable here. masterorganicchemistry.comkhanacademy.org This S N 2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. libretexts.orgchem-station.com
To synthesize this compound, this method involves the reaction of 2-bromophenol with 1-(2-chloroethyl)piperidine. First, the weakly acidic 2-bromophenol is deprotonated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic sodium or potassium 2-bromophenoxide. khanacademy.orgchemspider.com This phenoxide then displaces the chloride from 1-(2-chloroethyl)piperidine to form the desired ether. Using a primary alkyl halide like 1-(2-chloroethyl)piperidine is ideal as it minimizes the potential for competing elimination reactions. masterorganicchemistry.com
| Parameter | Condition | Purpose | Reference |
| Alcohol | 2-Bromophenol | Source of the bromophenoxy group | chemspider.com |
| Base | NaH, K₂CO₃ | Deprotonates the phenol (B47542) to form the nucleophile | khanacademy.orgchemspider.com |
| Alkyl Halide | 1-(2-Chloroethyl)piperidine | Provides the N-substituted ethyl group | N/A |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents facilitate the S N 2 reaction | chem-station.comchemspider.com |
| Temperature | Reflux | To ensure reaction completion | chemspider.com |
The synthesis relies on the availability of 2-bromophenol. If starting from phenol or a precursor like 1-[2-(phenoxy)ethyl]piperidine, a regioselective bromination step is required. Electrophilic aromatic bromination of phenols is typically para-directing due to steric hindrance at the ortho positions. researchgate.net
Achieving high ortho-selectivity can be challenging. However, various reagents and conditions have been developed to favor ortho-bromination. mdpi.com These can include:
Using specific brominating agents like N-bromosuccinimide (NBS) in certain solvents. mdpi.com
Employing directing groups that can chelate the brominating agent and deliver it to the ortho position.
Utilizing catalysts that can influence the regioselectivity of the reaction. nih.govtcichemicals.com
In some cases, the bromination might be performed on a precursor molecule where a directing group can be used to facilitate ortho C-H activation, followed by bromination. acs.org
Modern synthetic chemistry offers powerful catalytic cross-coupling reactions that can be adapted for this synthesis. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. semanticscholar.org
A potential route could involve the coupling of 2-bromo-1-(2-bromoethoxy)benzene with piperidine using a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is particularly useful for coupling a wide range of amines and aryl halides.
Alternatively, a copper-catalyzed O-arylation (Ullmann condensation) could be envisioned. This would involve coupling 2-bromophenol with 1-(2-bromoethyl)piperidine, although this is generally a less common approach than the Williamson ether synthesis for this type of transformation. The development of orthogonal copper and palladium catalyst systems allows for selective O- and N-arylation, which could be relevant in more complex derivatives. mit.edu
Advanced Synthetic Methodologies Applicable to Related Piperidine Derivatives
The synthesis of piperidine derivatives is a vast field, driven by their prevalence in biologically active compounds and pharmaceuticals. nih.govwikipedia.org Advanced methodologies applicable to the synthesis of related structures include:
Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. nih.gov An MCR could potentially be designed to assemble the core structure of this compound or its analogues in a one-pot procedure.
Palladium-Catalyzed C-H Activation/Functionalization: This cutting-edge strategy allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. rsc.org For a related derivative, one could envision a scenario where a directing group on the piperidine ring or the phenyl ring guides a palladium catalyst to functionalize a specific C-H bond, introducing the other part of the molecule. acs.org
Flow Chemistry: Synthesizing compounds in continuous flow reactors can offer improved safety, scalability, and reaction control compared to traditional batch chemistry. The individual steps described, such as N-alkylation or etherification, could be adapted to a flow process for more efficient production.
These advanced methods provide powerful tools for medicinal chemists to rapidly generate libraries of related piperidine derivatives for drug discovery and development. semanticscholar.org
Multi-Component Reaction (MCR) Strategies for Piperidine Scaffolds
Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency in constructing complex molecules from simple starting materials in a single step. bas.bgtaylorfrancis.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the general principles of MCRs for synthesizing functionalized piperidines are well-established. bas.bgrsc.org These reactions often involve the condensation of an aldehyde, an amine, and a compound with an active methylene (B1212753) group. bas.bgrsc.org For instance, a one-pot synthesis of polysubstituted piperidines can be achieved through a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates. acs.org
A variety of catalysts have been employed to facilitate these reactions, including nano-crystalline solid acids, Lewis acids, and organocatalysts, which can lead to high yields and stereoselectivity under mild conditions. bas.bg Biocatalysts, such as immobilized Candida antarctica lipase (B570770) B, have also been successfully used in the MCR synthesis of piperidine derivatives. rsc.org The advantages of MCRs include operational simplicity, energy efficiency, and environmental friendliness. bas.bgtaylorfrancis.com
Intramolecular Cyclization Reactions for Piperidine Ring Formation
Intramolecular cyclization is a fundamental strategy for the formation of the piperidine ring, involving the creation of a new carbon-nitrogen bond within a single molecule. nih.gov This approach typically utilizes a substrate containing both a nucleophilic nitrogen atom and an electrophilic carbon center. nih.gov Various methods for intramolecular cyclization to form piperidines have been developed, including:
Reductive Amination: Cyclization of δ-amino ketones or aldehydes.
Radical Cyclization: Radical-mediated cyclization of unsaturated amines. nih.gov
Metal-Catalyzed Cyclization: Transition metal-catalyzed reactions, such as the Heck reaction or Buchwald-Hartwig amination. nih.gov
Electroreductive Cyclization: Electrochemical methods for cyclizing imines with dihaloalkanes. beilstein-journals.orgnih.gov
The choice of substrate and reaction conditions can allow for the control of stereochemistry, leading to the synthesis of chiral piperidine derivatives. acs.org For example, the lithiation-intramolecular cyclization of N-Boc-protected amines can produce enantioenriched 2-substituted piperidines. acs.org
Catalytic Hydrogenation and Reduction Protocols in Piperidine Synthesis
Catalytic hydrogenation of pyridine (B92270) derivatives is a common and effective method for the synthesis of piperidine scaffolds. asianpubs.orgresearchgate.net This process involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. abo.fi A range of catalysts are effective for this transformation, each with its own advantages regarding activity, selectivity, and reaction conditions.
| Catalyst | Pressure | Temperature | Solvent | Notes |
| Platinum (e.g., PtO2) | 50-70 bar | Room Temperature | Glacial Acetic Acid | Effective for a variety of substituted pyridines. asianpubs.org |
| Rhodium (e.g., Rh/C) | Lower pressures | Ambient to moderate | Various | Often shows good activity under mild conditions. asianpubs.org |
| Palladium (e.g., Pd/C) | Varies | Varies | Various | Can be used for selective hydrogenations. abo.fi |
| Ruthenium (e.g., RuO2) | High pressures | High temperatures | Various | Effective for certain substituted pyridines. asianpubs.org |
| Iridium(III) Complexes | Not specified | Not specified | Not specified | Enables ionic hydrogenation with tolerance for reducible functional groups. chemrxiv.org |
The choice of catalyst and reaction conditions, such as solvent and the presence of acidic additives, can significantly influence the reaction's outcome. researchgate.net For instance, iridium-catalyzed ionic hydrogenation allows for the reduction of pyridines containing sensitive functional groups that might not be tolerated by other hydrogenation methods. chemrxiv.org
Chemical Transformations and Derivatization Strategies for this compound
Modifications and Functionalizations at the Piperidine Nitrogen
The tertiary nitrogen atom of the piperidine ring in this compound is a key site for further chemical modifications. A common transformation is the α-functionalization of the piperidine ring, which can be achieved through various methods, including lithiation followed by reaction with an electrophile. researchgate.net Photoredox catalysis has also emerged as a powerful tool for the α-C–H arylation of N-aryl piperidines, offering a direct method for introducing aryl groups. nih.gov
Furthermore, the nitrogen atom can be involved in the formation of iminium ions, which can then be trapped by nucleophiles to achieve α-functionalization. acs.org The choice of the N-substituent can influence the site-selectivity of C-H functionalization reactions, allowing for derivatization at different positions on the piperidine ring. nih.gov
Reactions Involving the Bromine Atom on the Phenoxy Ring
The bromine atom on the phenoxy ring serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse functional groups. Transition metal-catalyzed cross-coupling reactions are particularly useful in this context. For instance, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
The bromine atom can also be a precursor for the formation of bromophenoxy radicals, which are key intermediates in certain oxidative reactions. nih.govresearchgate.net Additionally, nucleophilic aromatic substitution can replace the bromine with other groups, although this may require forcing conditions.
Transformations of the Ethylene Ether Linkage
The ether linkage in this compound is generally stable, but it can be cleaved under specific and often harsh conditions. wikipedia.org The most common method for ether cleavage is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which proceeds via a nucleophilic substitution mechanism. wikipedia.org The reaction involves protonation of the ether oxygen, followed by attack of the halide nucleophile.
Lewis acids can also promote the cleavage of aryl-ether bonds. rsc.org In the context of complex molecules, the choice of reagent is critical to avoid unwanted side reactions with other functional groups present in the molecule.
Structure Activity Relationship Sar Studies Pertaining to 1 2 2 Bromophenoxy Ethyl Piperidine
Systematic Structural Modifications and Their Biological Implications
Impact of Substitutions on the Bromophenyl Ring (e.g., Positional Isomerism: Ortho, Meta, Para)
The position of the bromine atom on the phenoxy ring is a critical determinant of the molecule's biological activity. The ortho, meta, and para positions offer distinct steric and electronic environments that can significantly alter how the molecule interacts with its biological target. The electronic properties, such as dipole moment and polarizability, as well as steric factors, are heavily influenced by the substituent's location on the aryl ring. researchgate.net
Studies on various classes of compounds have consistently shown that the biological activity is affected by the position of substituents on an aromatic ring. researchgate.net For instance, in a series of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine derivatives, the meta-substituted compound exhibited higher antifungal and antibacterial activities compared to the ortho and para isomers. researchgate.netresearchgate.net This enhanced activity was attributed to a combination of electronic and steric factors that were optimal in the meta-position for target binding. researchgate.net
For 1-[2-(2-Bromophenoxy)ethyl]piperidine, the ortho-position of the bromine atom places it in proximity to the ether linkage. This can influence the conformation of the side chain through steric hindrance and electronic interactions, potentially locking the molecule into a specific orientation that is favorable for binding to a receptor.
Ortho-substitution: The bromine atom at the ortho position can enforce a specific dihedral angle between the phenyl ring and the ethylpiperidine side chain. This conformational rigidity can be advantageous if the resulting shape complements the binding site of the target protein.
Meta-substitution: A bromine atom at the meta position would have a different electronic influence on the phenoxy ring and would exert less steric hindrance on the ether linkage compared to the ortho isomer. This could allow for more conformational flexibility.
The optimal positioning of the halogen atom depends entirely on the specific topology and electrostatic environment of the biological target.
Table 1: Hypothetical Impact of Bromine Position on Receptor Affinity This table is illustrative and based on general SAR principles.
| Isomer Position | Steric Hindrance (near ether linkage) | Electronic Effect (on phenoxy ring) | Potential Impact on Activity |
| Ortho | High | Inductive/Resonance | May increase potency by inducing a favorable conformation |
| Meta | Low | Primarily Inductive | May alter potency depending on receptor electrostatics |
| Para | Negligible | Inductive/Resonance | Could increase or decrease activity based on electronic requirements of the binding pocket |
Influence of the Ethylene Bridge Length and Ether Linkage Architecture
The two-carbon (ethylene) bridge connecting the phenoxy ring and the piperidine (B6355638) nitrogen is crucial for defining the spatial relationship between these two key pharmacophoric elements. Altering the length of this linker can have profound effects on biological activity.
Bridge Length: Increasing the chain length to a propylene (B89431) (three-carbon) or butyl (four-carbon) bridge would increase the distance between the aromatic ring and the piperidine nitrogen. This modification directly impacts the molecule's ability to span a binding site and interact with distinct regions of a receptor simultaneously. For example, studies on 3-phenoxypropyl piperidine analogues have demonstrated that this three-carbon linker is effective for achieving high affinity at certain receptors, such as the ORL1 (NOP) receptor. researchgate.net This suggests that for some targets, a longer linker is necessary to achieve the optimal geometric arrangement for binding. Conversely, shortening the bridge to a methylene (B1212753) (one-carbon) linker would bring the two ring systems closer together, which could be beneficial for targets with more compact binding sites.
Ether Linkage: The oxygen atom of the ether linkage is a key feature, capable of acting as a hydrogen bond acceptor. Replacing this oxygen with a sulfur atom to create a thioether linkage would alter the bond angle, bond length, and electronic properties of the linker. Thioethers are generally less polar and more lipophilic than ethers. Such a modification would test the importance of the hydrogen-bonding capability of the ether oxygen for receptor interaction. If hydrogen bonding is critical, the thioether analog would likely show reduced activity. However, if lipophilicity or a subtle change in the linker's geometry is favored, the thioether could maintain or even enhance activity.
Conformational Analysis and Stereochemical Effects of the Piperidine Ring and its Substituents
The piperidine ring is not a flat structure; it typically adopts a low-energy chair conformation. nih.gov However, other conformations, such as the twist-boat, are also possible and can be stabilized through interactions with a protein binding site. nih.gov The conformational dynamics of the piperidine ring and the orientation of its substituents are critical for biological activity. researchgate.netthieme-connect.com
Ring Conformation: The nitrogen atom in the piperidine ring can invert, and the N-substituent (the 2-(2-bromophenoxy)ethyl group) can occupy either an axial or an equatorial position. The preferred conformation is influenced by steric and electronic factors. rsc.orgrsc.org The orientation of the lone pair of electrons on the nitrogen is also dependent on this conformation and is crucial for interactions with biological targets. nih.gov Molecular mechanics calculations have shown that electrostatic interactions between substituents and the protonated nitrogen can significantly influence conformational preferences. nih.gov
Stereochemistry: The introduction of substituents on the piperidine ring itself would create chiral centers, leading to stereoisomers (enantiomers and diastereomers) that could exhibit different biological activities and potencies. nih.gov For instance, the placement of a methyl group at the 2-position of the piperidine ring would create two enantiomers (R and S). These enantiomers would orient the rest of the molecule differently in three-dimensional space, and it is common for one enantiomer to have significantly higher affinity for a chiral biological target, such as a receptor or enzyme, than the other. researchgate.net This stereoselectivity is a fundamental principle in pharmacology. nih.gov
Comparative SAR Analysis with Analogous Heterocyclic Derivatives
Analogues Featuring Varied N-Containing Heterocyclic Rings (e.g., Pyrrolidines, Piperazines)
Replacing the piperidine ring with other nitrogen-containing heterocycles is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. mdpi.com Pyrrolidine (B122466) (a five-membered ring) and piperazine (B1678402) (a six-membered ring with a second nitrogen atom) are frequently explored alternatives. researchgate.net
Piperazine Analogues: Substituting piperidine with piperazine introduces a second nitrogen atom into the heterocyclic ring. This has several important consequences:
Basicity: Piperazine has two basic centers, and their pKa values differ from that of piperidine. This can affect the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and ability to form ionic bonds with the target.
Substitution: The second nitrogen atom provides an additional site for substitution, allowing for the introduction of other functional groups to probe for further interactions with the target or to modify pharmacokinetic properties.
Pharmacology: Piperazine is a well-known "privileged scaffold" in medicinal chemistry, particularly for central nervous system (CNS) targets. blumberginstitute.org Many CNS-active drugs contain a piperazine moiety. enamine.net Therefore, a piperazine analogue of this compound could exhibit a significantly different pharmacological profile.
Table 2: Comparison of Heterocyclic Ring Analogues
| Heterocycle | Ring Size | Key Features | Potential Impact |
| Piperidine | 6-membered | Single basic nitrogen; chair conformation | Baseline activity and properties |
| Pyrrolidine | 5-membered | More compact; less flexible puckered conformation | May improve affinity for smaller binding pockets |
| Piperazine | 6-membered | Two basic nitrogens; additional substitution site | Alters pKa, solubility, and potential for H-bonding |
Bioisosteric and Isoelectronic Replacements within the Chemical Compound
Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity while potentially altering other properties like metabolism or toxicity. nih.govprismbiolab.com
Piperidine Ring Bioisosteres: The piperidine ring is a frequent target for bioisosteric replacement. cambridgemedchemconsulting.com One such strategy is the use of spirocyclic systems, such as 2-azaspiro[3.3]heptane. researchgate.netenamine.net These rigid scaffolds can mimic the three-dimensional orientation of the piperidine ring's substituents while offering a novel chemical entity. researchgate.net Such replacements can improve metabolic stability by blocking sites of enzymatic oxidation, which often occurs on the carbon atoms adjacent to the piperidine nitrogen. cambridgemedchemconsulting.com
Ether Oxygen Bioisosteres: As mentioned previously, the ether oxygen can be replaced by a thioether (S), a sulfoxide (B87167) (S=O), or a sulfone (SO2). These changes would systematically alter the polarity, hydrogen bonding capacity, and geometry of the linker.
Bromine Bioisosteres: The bromine atom could be replaced with other halogens (Cl, F) or with groups of similar size and electronics, such as a trifluoromethyl group (-CF3). A chlorine atom is smaller and slightly less lipophilic, while a trifluoromethyl group is significantly more lipophilic and acts as a strong electron-withdrawing group and a weak hydrogen bond acceptor. These modifications would fine-tune the electronic and steric properties of the aromatic ring.
By systematically applying these modifications, medicinal chemists can build a detailed SAR map for the this compound scaffold, leading to a deeper understanding of its molecular interactions and paving the way for the design of analogues with improved potency, selectivity, and pharmacokinetic profiles.
Application of "Escape from Flatland" Principles in the SAR of this compound
In contemporary medicinal chemistry, the "escape from flatland" principle has emerged as a pivotal strategy for the design of novel therapeutic agents with improved pharmacological profiles. This concept advocates for the deliberate incorporation of three-dimensional (3D) structural motifs into otherwise planar molecules to enhance properties such as target specificity, potency, and metabolic stability, while potentially reducing off-target effects. The exploration of the structure-activity relationship (SAR) of this compound and its analogs provides a compelling platform to illustrate the application of this principle. By systematically replacing the planar bromophenyl ring with saturated, sp³-rich carbocyclic or heterocyclic systems, or by introducing conformational constraints within the piperidine moiety, researchers can modulate the molecule's spatial arrangement and, consequently, its biological activity.
The rationale behind this approach is multifaceted. Moving from a two-dimensional aromatic system to a three-dimensional saturated scaffold can lead to more specific and refined interactions with the target protein's binding pocket. The defined stereochemistry and conformational rigidity of these sp³-rich fragments can orient key pharmacophoric features in a more optimal geometry for binding, potentially leading to a significant increase in affinity and selectivity. Furthermore, the introduction of such 3D structures can disrupt undesirable planar stacking interactions with off-target proteins and may alter the molecule's physicochemical properties, such as solubility and metabolic susceptibility, in a favorable manner.
While direct SAR studies applying the "escape from flatland" principle to this compound are not extensively documented in publicly available literature, the principles can be illustrated through analogous systems where aromatic moieties are replaced with saturated rings or where the piperidine scaffold is conformationally restricted. These modifications fundamentally alter the molecule's topography, moving it from a relatively flexible and planar structure to one with a more defined and complex three-dimensional shape.
For instance, the bioisosteric replacement of the 2-bromophenyl group with a cyclohexyl or other saturated cyclic systems introduces a higher fraction of sp³-hybridized carbons (Fsp³), a key metric in the "escape from flatland" concept. The impact of such modifications on receptor binding affinity can be profound, as highlighted in the hypothetical data presented in the tables below. These tables showcase the expected trends when applying this design strategy to the core scaffold of this compound.
Table 1: Impact of Aromatic Ring Bioisosteric Replacement on Receptor Binding Affinity
This table illustrates the effect of replacing the 2-bromophenyl ring with various saturated cyclic systems on the binding affinity for a hypothetical target receptor.
| Compound ID | Modification from Parent Compound | Ring System | Fsp³ Value (approx.) | Binding Affinity (Ki, nM) |
| Parent | This compound | Phenyl | 0.46 | 50 |
| Analog A | Replacement of 2-bromophenyl | Cyclohexyl | 0.85 | 25 |
| Analog B | Replacement of 2-bromophenyl | Tetrahydropyranyl | 0.77 | 30 |
| Analog C | Replacement of 2-bromophenyl | Adamantyl | 1.00 | 15 |
The data in Table 1 suggests that increasing the three-dimensionality and Fsp³ character through the replacement of the planar aromatic ring with saturated counterparts can lead to enhanced binding affinity. The adamantyl analog, being the most rigid and three-dimensional, demonstrates the highest hypothetical affinity.
Table 2: Effect of Piperidine Ring Conformational Restriction on Receptor Binding Affinity
This table explores how introducing conformational rigidity into the piperidine ring of a related analog can influence its interaction with the target receptor.
| Compound ID | Modification | Conformational Flexibility | Binding Affinity (Ki, nM) |
| Parent Analog | 1-[2-(Phenoxy)ethyl]piperidine | Flexible | 75 |
| Analog D | Introduction of an ethano bridge (Tropane analog) | Rigid | 35 |
| Analog E | Introduction of a spirocyclic junction | Semi-rigid | 50 |
As depicted in Table 2, constraining the conformational flexibility of the piperidine ring, for example by forming a tropane (B1204802) scaffold, can lead to a significant improvement in binding affinity. This is attributed to the pre-organization of the molecule into a bioactive conformation, reducing the entropic penalty upon binding.
Molecular Mechanisms of Action and Target Interactions of 1 2 2 Bromophenoxy Ethyl Piperidine
Identification and Characterization of Putative Molecular Targets
The unique chemical architecture of 1-[2-(2-Bromophenoxy)ethyl]piperidine allows it to interact with a range of biological macromolecules. The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, known for its role in numerous pharmacologically active agents. nih.govresearchgate.net Computational predictions and studies on analogous structures indicate that this compound may affect enzymes, receptors, and various transport systems. clinmedkaz.org
While direct enzymatic inhibition data for this compound is limited for some targets, studies on structurally related molecules provide insights into its potential enzyme-modulating activities. The piperidine moiety is a key feature in many enzyme inhibitors. ijnrd.org
Leukotriene A4 (LTA4) Hydrolase: LTA4 hydrolase is a bifunctional zinc metalloenzyme that converts LTA4 into the pro-inflammatory mediator Leukotriene B4 (LTB4). nih.govuniprot.org It is a target for anti-inflammatory drug development. nih.gov While specific data on this compound is not available, other piperidine-containing compounds have been investigated as LTA4 hydrolase inhibitors. For instance, the development of inhibitors like DG-051, which features a pyrrolidine (B122466) ring (a five-membered analogue of piperidine), highlights the potential for cyclic amine structures to interact with this enzyme. acs.org The binding of these inhibitors often involves interaction with the active site zinc ion and surrounding amino acid residues. acs.org
IKKβ (IκB kinase β): The activation of IKKβ is a critical step in the NF-κB transcription pathway, which is linked to chronic inflammation in various diseases. nih.gov Piperidinone derivatives, structurally related to piperidine, have been developed as IKKβ inhibitors. nih.gov This suggests that the piperidine scaffold could be accommodated within the IKKβ active site, although direct evidence for this compound is lacking.
Other Enzymes (EthR, Main Proteases, 11β-HSD1): Currently, there is a lack of specific published research detailing the direct interaction of this compound with the transcriptional repressor EthR, viral main proteases, or the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Table 1: Inhibitory Activity of an Analogous Piperidine Compound Against LTA4 Hydrolase This table presents data for a related compound to illustrate the potential activity of the piperidine scaffold, not for this compound itself.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Compound 16 | LTA4H | Peptidase | ~1491 | acs.org |
| Compound 16 | LTA4H | Hydrolase | ~966 | acs.org |
| *Compound 16 is 1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic Acid |
The structural motifs within this compound strongly suggest interactions with receptors involved in neurotransmission.
Opioid Receptors: The piperidine ring is a core component of many potent synthetic opioids, including fentanyl and its analogues, which primarily act as agonists at the mu (µ)-opioid receptor. usdoj.govpainphysicianjournal.com For example, the compound ohmefentanyl, which contains a substituted piperidine ring, demonstrates extremely high affinity and selectivity for µ-opioid receptors. nih.gov The potent synthetic opioid brorphine (B13428778) also features a piperidine ring linked to a bromophenyl group, underscoring the compatibility of this combined structure with opioid receptor binding sites. usdoj.gov These findings suggest that this compound is a putative ligand for opioid receptors.
Serotonin (B10506) (5-HT) Receptors: The piperidine scaffold is a well-established pharmacophore for serotonin receptor ligands. clinmedkaz.org Specifically, halogenated phenylpiperidine derivatives have been synthesized as high-affinity ligands for the 5-HT2A receptor. nih.gov The 4-(p-fluorobenzoyl)piperidine fragment, for instance, is considered crucial for the binding of antagonists like ketanserin (B1673593) to the 5-HT2A receptor. mdpi.com Given these precedents, this compound is likely to modulate the activity of various serotonin receptors, potentially including the 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 subtypes. nih.govnih.gov
Neurotransmitter Systems: Beyond direct receptor binding, piperidine derivatives can modulate neurotransmitter systems by targeting transporter proteins. clinmedkaz.org Analogues of this compound have been evaluated for their binding affinity at dopamine (B1211576) (DA) and serotonin (5HT) transporters. nih.gov The arylcyclohexylamine class of compounds, which includes a piperidine ring, can exhibit potent activity as dopamine reuptake inhibitors. wikipedia.org This indicates a potential for this compound to influence dopaminergic and serotonergic neurotransmission by interacting with their respective transporter proteins. nih.govnih.gov
Table 2: Binding Affinity of Structurally Related Piperidine Ligands at Neurotransmitter Receptors This table shows data for analogous compounds to highlight the potential targets for this compound.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol | 5-HT2A | 1.63 | nih.gov |
| Brorphine | Mu (µ)-Opioid | Agonist Activity | usdoj.gov |
| Ohmefentanyl Isomer 1a | Mu (µ)-Opioid | High Affinity | nih.gov |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | Dopamine Transporter | High Potency (5HT/DA selectivity = 49) | nih.gov |
Based on available scientific literature, there are no specific studies that have investigated this compound as a modulator of protein-protein interactions. clinmedkaz.org This remains a potential area for future research.
Mechanistic Insights into the Biological Activity of the Chemical Compound
The biological effects of this compound are determined by the specific molecular interactions facilitated by its key structural components: the bromine atom and the piperidine nitrogen.
The bromine atom on the phenoxy ring plays a significant role in modulating the compound's pharmacological profile. Halogen atoms, including bromine, can participate in specific, non-covalent interactions known as halogen bonds, which can contribute to binding affinity and selectivity. The bromophenyl group can also interact favorably with hydrophobic pockets within the binding sites of proteins. In compounds like brorphine, the presence of a 4-bromophenyl group is a key structural feature for its potent opioid activity. usdoj.gov Furthermore, the introduction of a bromine atom increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and access target sites within the central nervous system.
The nitrogen atom within the piperidine ring is fundamental to the compound's ability to interact with its molecular targets. nih.gov As a secondary amine, this nitrogen is basic and is expected to be protonated at physiological pH. The resulting positively charged ammonium (B1175870) ion can form strong ionic bonds or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, which are commonly found in the binding pockets of G protein-coupled receptors like opioid and serotonin receptors. nih.gov This electrostatic interaction is often a critical anchoring point for the ligand, orienting it correctly for further interactions. The piperidine ring itself, being a saturated heterocycle, adopts specific chair or boat conformations that can influence the compound's fit within a binding site and, consequently, its biological activity. nih.gov
Influence of the Phenoxy Spacer on Ligand-Target Engagement and Selectivity
The structural architecture of this compound is critical to its biological activity, with each component—the piperidine ring, the bromophenoxy group, and the ethyl spacer connecting them—playing a distinct role in target engagement. The protonated nitrogen atom of the piperidine ring is understood to form crucial salt bridge or ionic interactions within the binding site of target proteins, such as the sigma-1 receptor, while the bromophenoxy group engages with hydrophobic pockets, enhancing binding affinity. nih.gov
The phenoxy spacer, the ethyl chain in this specific molecule, is not merely a linker but a key determinant of both affinity and selectivity. Structure-activity relationship (SAR) studies on related phenoxyalkylpiperidine analogues demonstrate that the length and composition of this spacer are pivotal for optimal interaction with the receptor.
Research exploring analogues with varying spacer lengths has provided insight into the spatial requirements of the receptor's binding pocket. For instance, studies on a series of 3-phenoxypropyl piperidine analogues, which feature a three-carbon chain instead of a two-carbon ethyl spacer, have identified potent and selective agonists for the ORL1 (NOP) receptor, highlighting how spacer length can alter target preference. nih.govresearchgate.net Within sigma-1 receptor ligands, the two- or three-atom chain is a common motif. The precise geometry enforced by the ethyl spacer in this compound positions the aromatic phenoxy ring and the basic piperidine nitrogen at an optimal distance and orientation for high-affinity binding to key residues, such as Asp126 and Glu172, within the sigma-1 receptor. wikipedia.org
Modifications to the phenoxy ring itself also work in concert with the spacer to define ligand selectivity. The presence and position of the bromine atom on the phenyl ring influence the molecule's electronic properties and lipophilicity. Halogen substitution can enhance binding affinity through favorable interactions within hydrophobic regions of the binding site. nih.gov The ortho-position of the bromine in this compound may introduce specific steric constraints that favor binding to certain receptor conformations over others, thereby contributing to its selectivity profile.
The following table summarizes SAR findings from related phenoxyalkylpiperidine analogues, illustrating the impact of structural modifications on receptor affinity.
| Compound/Analogue Class | Modification | Receptor Target(s) | Impact on Affinity/Selectivity |
| Phenoxyethylpiperidines | Varies halogen (e.g., Cl) and methyl substitutions on the piperidine ring | Sigma-1 (σ1) | High affinity is generally maintained, with specific substitutions fine-tuning selectivity. uniba.it |
| Phenoxypropylpiperidines | Propyl spacer instead of ethyl | ORL1 (NOP) Receptor | Identified potent and selective agonists, demonstrating that spacer length can shift receptor preference. nih.govresearchgate.net |
| 4-Oxypiperidine Ethers | Ether linkage at position 4 of piperidine; varied aromatic groups | Histamine (B1213489) H3, Cholinesterases | The aromatic moiety provides π–π stacking interactions, while the piperidine nitrogen forms a salt bridge. nih.gov |
| Benzoylpiperidines | Phenyl group attached via a carbonyl (C=O) to piperidine | 5-HT2A Receptor | The 4-(p-fluorobenzoyl)piperidine fragment is considered crucial for anchoring the ligand at the receptor. mdpi.com |
Elucidation of Cellular Pathways Modulated by this compound and its Analogues
The engagement of this compound and its analogues with the sigma-1 (σ1) receptor initiates a cascade of downstream cellular events. As a chaperone protein located at the mitochondria-associated ER membrane (MAM), the σ1 receptor is positioned to influence a variety of fundamental cellular processes. wikipedia.org Ligand binding can trigger conformational changes in the receptor, affecting its interactions with other proteins and modulating key signaling pathways. wikipedia.org
One of the primary functions attributed to the σ1 receptor is the modulation of calcium (Ca²⁺) signaling. wikipedia.org The receptor interacts directly with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, an ion channel that governs the release of Ca²⁺ from ER stores. By modulating IP3 receptor activity, σ1 receptor ligands can impact intracellular Ca²⁺ homeostasis, which is critical for a vast array of cellular functions, including neurotransmission, muscle contraction, and gene expression.
Furthermore, the σ1 receptor plays a significant role in the cellular stress response. Its chaperone activity helps to ensure proper protein folding and can mitigate the effects of ER stress. Activation of the σ1 receptor has been linked to the enhancement of autophagy, a cellular process for degrading and recycling damaged components. wikipedia.org This pathway is crucial for cellular quality control and survival, particularly under conditions of stress or in the context of neurodegenerative diseases where protein aggregation is a common feature. wikipedia.org
The versatile pharmacology of this compound class means that different analogues can modulate distinct cellular pathways depending on their specific target engagement. For instance, while many phenoxyalkylpiperidines target σ1 receptors, other derivatives have been developed as inhibitors of soluble epoxide hydrolase (sEH), which in turn elevates levels of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov This highlights how subtle structural changes can redirect a molecule's activity toward entirely different cellular pathways, in this case, from neuromodulation and stress response to the regulation of inflammation and vasodilation. nih.gov The arylcyclohexylamine class, which shares the piperidine moiety, demonstrates broad pharmacological versatility, with members acting as NMDA receptor antagonists, dopamine reuptake inhibitors, or potent opioid receptor agonists, each implicating a different set of cellular and systemic pathways. wikipedia.org
In Vitro Pharmacological and Biological Investigations of 1 2 2 Bromophenoxy Ethyl Piperidine
Cell-Based Assays for Target Engagement and Functional Responses
Cell-based assays are crucial for understanding the molecular interactions and cellular effects of a compound. For derivatives of 1-[2-(2-bromophenoxy)ethyl]piperidine, these studies have explored receptor binding, enzyme inhibition, and antimicrobial activities.
Receptor Binding and Radioligand Displacement Assays
While specific receptor binding data for this compound is not extensively documented in publicly available literature, studies on structurally related phenoxyalkylpiperidines and other piperidine (B6355638) derivatives have demonstrated significant affinity for various receptors, particularly sigma (σ) and histamine (B1213489) receptors.
Phenoxyalkylpiperidines are recognized as high-affinity ligands for the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein at the endoplasmic reticulum that plays a role in modulating calcium signaling. wikipedia.org Compounds with a piperidine ring linked to a phenoxy group, similar to the structure of this compound, have been a focus of research for their potential in treating neurological disorders. uniba.it
Furthermore, various piperidine derivatives have been investigated for their binding affinity to histamine receptors. For instance, certain 4-oxypiperidine ethers have been designed as histamine H3 receptor (H3R) antagonists, with some compounds exhibiting nanomolar affinity. nih.gov One promising compound, ADS031, which includes a benzyl (B1604629) moiety on the piperidine ring, showed a high affinity for the human H3R with a Ki value of 12.5 nM. nih.gov Studies have also explored the effects of piperidine-containing compounds on histamine H1 receptor (H1R) occupancy in the brain. nih.gov The structural similarity of this compound to these compounds suggests a potential for interaction with histamine receptors, though specific binding affinities have yet to be reported.
Additionally, piperidine analogs of GBR 12909 have been shown to be high-affinity ligands for the dopamine (B1211576) transporter (DAT), indicating another potential target for this class of compounds. nih.gov
Table 1: Receptor Binding Affinities of Structurally Related Piperidine Derivatives
| Compound/Class | Receptor Target | Binding Affinity (Ki/pA2) | Reference |
| ADS031 | Histamine H3 Receptor (hH3R) | 12.5 nM (Ki) | nih.gov |
| ADS024 | Histamine H3 Receptor (gpH3R) | 7.57 (pA2) | nih.gov |
| ADS031 | Histamine H3 Receptor (gpH3R) | 7.54 (pA2) | nih.gov |
| BF2.649 | Histamine H3 Receptor (human) | 0.16 nM (Ki) | researchgate.net |
Note: The data presented is for structurally related compounds, not this compound itself.
Enzyme Activity and Inhibition Assays
The inhibitory effects of piperidine derivatives on various enzymes have been explored. While direct studies on this compound are limited, research on related compounds provides insights into its potential enzymatic interactions.
A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which share a bromophenyl group, have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com Several of these compounds demonstrated significant inhibition of AChE, with IC50 values in the micromolar range. juniperpublishers.com For example, compounds with n-heptyl and n-octyl groups on the nitrogen atom showed good inhibition against AChE. juniperpublishers.com
Similarly, certain piperidine derivatives have been identified as inhibitors of butyrylcholinesterase (BuChE). nih.gov The inhibition of these cholinesterases is a key strategy in the management of Alzheimer's disease.
Table 2: Enzyme Inhibition by Structurally Related Bromophenyl and Piperidine Derivatives
| Compound Series | Enzyme Target | IC50 Range (µM) | Reference |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | 52.63 - 98.72 | juniperpublishers.com |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | α-Glucosidase | 57.38 - 124.74 | juniperpublishers.com |
| 4-Oxypiperidine Ethers | Acetylcholinesterase (AChE) | 1.537 | nih.gov |
| 4-Oxypiperidine Ethers | Butyrylcholinesterase (eqBuChE) | 0.559 - 2.655 | nih.gov |
Note: The data is for compounds structurally related to this compound.
Cellular Assays for Antimicrobial and Antiviral Efficacy
The antimicrobial and antiviral potential of piperidine-containing compounds has been an active area of research. Studies on various derivatives have shown a range of activities against different pathogens.
Several novel piperidine derivatives have been synthesized and evaluated for their antimicrobial activities using the agar (B569324) disc diffusion method. academicjournals.org For instance, certain compounds exhibited strong inhibitory activity against a panel of bacteria, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.75 mg/ml. academicjournals.org Another study on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives also reported antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, with MIC values ranging from 32 to 512 µg/ml. nih.gov
In the realm of antiviral research, derivatives of piperidinylethyl thioureas have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Some of these compounds, particularly those with a bromo-substituted pyridyl group, inhibited HIV-1 replication at nanomolar concentrations. nih.gov For example, N-[2-(2-methylpiperidinylethyl)]-N'-[2-(5-bromopyridyl)] thiourea (B124793) had an IC50 value of less than 0.001 µM. nih.gov
Table 3: Antimicrobial and Antiviral Activity of Structurally Related Piperidine Derivatives
| Compound/Class | Organism/Virus | Activity Metric (MIC/IC50) | Reference |
| Piperidine Derivative (Compound 6) | Bacillus subtilis | 0.75 mg/ml (MIC) | academicjournals.org |
| Piperidine Derivative (Compound 6) | Escherichia coli | 1.5 mg/ml (MIC) | academicjournals.org |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Staphylococcus aureus | 32-512 µg/ml (MIC) | nih.gov |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Candida albicans | 32-512 µg/ml (MIC) | nih.gov |
| N-[2-(2-methylpiperidinylethyl)]-N'-[2-(5-bromopyridyl)] thiourea | HIV-1 | <0.001 µM (IC50) | nih.gov |
Note: This data is for compounds that are structurally related to this compound.
Functional Assays in Isolated Tissues and Organ Systems (Ex Vivo Studies)
Ex vivo studies on isolated tissues and organ systems provide valuable information about the physiological effects of a compound in a more integrated biological environment than cell-based assays.
Smooth Muscle Contractility Studies in Isolated Tissues (e.g., Intestine, Gallbladder, Uterus, Trachea)
The effects of piperidine derivatives on smooth muscle contractility have been investigated in various isolated tissues. A study on a newly synthesized piperidine derivative, 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride, demonstrated a dose-dependent relaxant effect on the spontaneous and K+-induced contractions of isolated rabbit jejunum. nih.gov The EC50 values were 0.01 mM for spontaneous contractions and 0.30 mM for K+-induced contractions. nih.gov This compound also showed a vasodilator effect on isolated rabbit aorta, with an EC50 value of 0.08 mM against K+-induced contractions. nih.gov These effects are suggested to be mediated through the blockade of calcium channels. nih.gov
An older study, published in German, investigated the pharmacodynamic properties of 1-(2'-piperidine-ethyl)-4,4-bis-(para-methoxy-phenyl)-2,5-imidazolidinedione-chlorhydrate on the musculature of the intestine, gallbladder, uterus, bladder, and trachea in vitro, indicating a historical interest in the smooth muscle effects of piperidine derivatives. nih.gov
Table 4: Effects of a Structurally Related Piperidine Derivative on Smooth Muscle Contractility
| Compound | Tissue | Effect | Potency (EC50) | Reference |
| 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride | Rabbit Jejunum (spontaneous) | Relaxation | 0.01 mM | nih.gov |
| 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride | Rabbit Jejunum (K+-induced) | Relaxation | 0.30 mM | nih.gov |
| 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride | Rabbit Aorta (K+-induced) | Vasodilation | 0.08 mM | nih.gov |
| 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride | Rabbit Aorta (Norepinephrine-induced) | Vasodilation | 0.08 mM | nih.gov |
Note: The data presented is for a structurally related compound, not this compound itself.
Platelet Aggregation Assays and Coagulation Cascade Modulation
The potential for piperidine-containing compounds to modulate platelet aggregation has been explored. A study on novel piperidino thiophene (B33073) analogs screened for in-vitro anti-platelet aggregation activity using the GVR Born method found that all tested compounds exhibited some level of activity when compared with heparin. derpharmachemica.com
Another study on ethyl acetoacetate (B1235776) phenylhydrazone derivatives investigated their inhibitory effects on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). The prepared derivatives inhibited platelet aggregation by 30% to 80% at a concentration of 1 mM. nih.gov For the most potent compounds, IC50 values were determined, with compound 3m showing an IC50 of 401 µM. nih.gov These studies suggest that the piperidine scaffold and related structures could be a source of new antiplatelet agents.
Table 5: Platelet Aggregation Inhibition by Structurally Related Compounds
| Compound/Class | Inducer | Inhibition | Potency (IC50) | Reference |
| Piperidino thiophene analogs | ADP | Active | Not specified | derpharmachemica.com |
| Ethyl acetoacetate phenylhydrazone (Compound 3m) | ADP | >50% at 1 mM | 401 µM | nih.gov |
| Ethyl acetoacetate phenylhydrazone (Compound 3g) | ADP | >50% at 1 mM | 553 µM | nih.gov |
Note: The data is for compounds structurally related to this compound.
Neurotransmitter Release and Reuptake Assays in Synaptosomes
Comprehensive searches of scientific literature and databases did not yield specific data on the effects of this compound on neurotransmitter release and reuptake in synaptosomes. While the piperidine moiety is a common scaffold in neuropharmacology, and phenoxyethyl piperidine derivatives have been investigated for their interactions with various components of the central nervous system, no studies directly reporting on the in vitro activity of this specific compound in synaptosomal preparations were identified.
Synaptosomes are isolated nerve terminals that serve as a valuable in vitro model to study the mechanisms of neurotransmitter release and reuptake. Assays using synaptosomes allow for the direct measurement of a compound's ability to modulate the release of neurotransmitters, such as dopamine, serotonin (B10506), and norepinephrine, or to inhibit their reuptake via their respective transporters. This information is crucial for characterizing the pharmacological profile of a novel compound and predicting its potential psychoactive or therapeutic effects.
The general class of phenoxyethyl piperidines has been explored for activity at various neuronal targets. For instance, structure-activity relationship studies of related compounds have revealed that modifications to the phenoxy and piperidine rings can significantly influence binding affinity and functional activity at receptors and transporters. However, without specific experimental data for this compound, any discussion of its potential effects on neurotransmitter dynamics remains speculative.
Phenotypic Screening for Unanticipated Biological Activities
There is no publicly available information from phenotypic screening assays for the compound this compound. Phenotypic screening is a drug discovery approach that assesses the effects of compounds on the phenotype of a cell, tissue, or organism without a preconceived hypothesis about the molecular target. This strategy is particularly useful for identifying compounds with novel mechanisms of action or for discovering new therapeutic applications for existing molecules.
Libraries of diverse chemical compounds, often including piperidine-containing molecules, are frequently used in phenotypic screens to identify "hits" that produce a desired biological response. These screens can range from simple cell viability assays to more complex high-content imaging analyses of cellular morphology or reporter gene assays. A gene biomarker-based phenotypic screening approach has been successfully used to identify 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization, highlighting the potential of this class of compounds in complex biological systems. nih.gov
Given the absence of data, it is unknown whether this compound has been included in any phenotypic screening campaigns or what its effects might be across different biological assays. Such screening would be necessary to uncover any unanticipated biological activities and to elucidate its potential therapeutic value beyond any predicted targets.
Computational Chemistry and Molecular Modeling Studies of 1 2 2 Bromophenoxy Ethyl Piperidine
In Silico Ligand-Target Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 1-[2-(2-Bromophenoxy)ethyl]piperidine, docking studies are instrumental in identifying potential binding modes and estimating the strength of the interaction, often expressed as a binding affinity score.
To illustrate the application of these computational methods, a hypothetical docking study of this compound with Acetylcholinesterase (AChE), a plausible target for piperidine-containing compounds, can be considered. The active site of AChE is located at the bottom of a deep and narrow gorge and is characterized by a catalytic active site (CAS) and a peripheral anionic site (PAS).
Docking simulations would likely predict that the protonated piperidine (B6355638) ring of this compound forms a cation-π interaction with the indole ring of Tryptophan (Trp86) in the CAS. The 2-bromophenoxy group would be predicted to extend towards the PAS, where it can engage in hydrophobic and halogen bonding interactions. The ethyl linker provides the necessary flexibility for the molecule to adopt a conformation that spans both of these key binding regions.
| Feature | Description | Predicted Interacting Residues (AChE) |
| Piperidine Ring | The basic nitrogen is likely protonated at physiological pH. | Forms a cation-π interaction with the aromatic side chain of Trp86 in the CAS. |
| Ethyl Linker | Provides conformational flexibility. | Allows the molecule to adopt an optimal binding pose, spanning the CAS and PAS. |
| Bromophenoxy Group | The aromatic ring and bromine atom contribute to binding. | The phenyl ring can form π-π stacking interactions with aromatic residues in the PAS, such as Tyrosine (Tyr72) and Tyrosine (Tyr124). The bromine atom may form halogen bonds with backbone carbonyls or engage in hydrophobic interactions. |
Based on the predicted binding poses, key interacting residues and binding hotspots within the AChE active site can be identified. These are amino acids that contribute significantly to the binding affinity and stability of the ligand-receptor complex. For this compound, the key interacting residues would likely include:
Trp86: Forms a crucial cation-π interaction with the piperidine ring.
Tyr72, Tyr124, and Tyr341: Aromatic residues in the PAS that can form π-π stacking and hydrophobic interactions with the bromophenoxy moiety.
Phe338: Another aromatic residue that can contribute to hydrophobic interactions.
These residues constitute the binding hotspots for this class of compounds, and modifications to the ligand that enhance interactions with these residues are likely to improve binding affinity.
Molecular Dynamics (MD) Simulations of this compound-Target Complexes
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the conformational changes that occur over time.
Water molecules play a critical role in mediating ligand-receptor interactions. MD simulations explicitly model the solvent, allowing for the identification of conserved water molecules in the binding site that may form water-bridged hydrogen bonds between the ligand and the receptor. The displacement of high-energy water molecules from hydrophobic pockets by the ligand can also contribute favorably to the binding free energy. For this compound, water molecules could mediate interactions between the ether oxygen and polar residues in the active site gorge.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model for analogues of this compound could be developed to predict the activity of new compounds and to guide the design of more potent inhibitors.
A hypothetical QSAR model for a series of phenoxyethylpiperidine analogues against AChE might take the following form:
pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW)
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
TPSA is the topological polar surface area.
MW is the molecular weight.
β₀, β₁, β₂, and β₃ are the regression coefficients.
| Descriptor | Interpretation | Predicted Impact on Activity |
| logP | A positive coefficient for logP would suggest that increased hydrophobicity of the phenoxy substituent enhances binding, likely due to favorable interactions in the hydrophobic regions of the active site. | Increasing hydrophobicity of the substituent on the phenoxy ring may increase activity. |
| TPSA | A negative coefficient for TPSA might indicate that increased polarity is detrimental to activity, possibly due to the desolvation penalty upon entering the largely hydrophobic active site. | Decreasing the polar surface area may lead to higher potency. |
| MW | The coefficient for molecular weight could be positive or negative, reflecting an optimal size for the ligand to fit within the binding pocket. | An optimal molecular weight range is likely for effective binding. |
Such a model would allow for the virtual screening of new analogues and the prioritization of compounds for synthesis and biological testing.
Derivation of Pharmacophore Models and Activity Descriptors
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This conceptual framework is crucial for identifying new molecules that can bind to a biological target and for understanding the key interaction points between a ligand and its receptor. nih.gov
The development of a pharmacophore model for this compound and its derivatives would involve identifying common chemical features responsible for their biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For this compound, the key pharmacophoric features would likely include the piperidine nitrogen as a positive ionizable feature, the ether oxygen as a hydrogen bond acceptor, and the bromophenyl ring as a hydrophobic and aromatic feature.
The process involves aligning a set of active molecules and abstracting the common features to create a 3D model. This model not only represents the putative binding mode but also helps in establishing structure-activity relationships. nih.govresearchgate.net
In conjunction with pharmacophore modeling, the calculation of molecular or activity descriptors is essential. These descriptors are numerical values that characterize the physical, chemical, or structural properties of a molecule. They can be categorized into several types, such as topological, spatial, thermodynamic, and electronic descriptors. nih.gov In studies of related piperidine derivatives, these descriptors are used to build quantitative models that correlate the structure of a molecule with its biological activity. nih.govnih.gov
Table 1: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Potential Structural Moiety | Description |
|---|---|---|
| Positive Ionizable (PI) | Piperidine Nitrogen | Acts as a basic center, likely protonated at physiological pH, forming ionic interactions. |
| Hydrogen Bond Acceptor (HBA) | Ether Oxygen | Can accept a hydrogen bond from a donor group on the biological target. |
| Hydrophobic/Aromatic (H/Ar) | Bromophenyl Ring | Engages in hydrophobic or aromatic (e.g., π-π stacking) interactions within the binding pocket. |
| Hydrophobic (H) | Ethyl Linker & Piperidine Ring | Contributes to the overall hydrophobic character of the molecule, influencing binding and membrane permeability. |
Predictive Modeling for the Design of Novel Analogues
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern drug design. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov The primary goal of QSAR is to develop a model that can reliably predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
For a series of analogues of this compound, a QSAR study would proceed as follows:
Data Set Preparation : A training set of molecules with known biological activities is compiled.
Descriptor Calculation : A wide range of molecular descriptors (e.g., steric, electronic, topological) is calculated for each molecule in the set.
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to identify the descriptors that have the most significant correlation with activity and to build the mathematical model. wu.ac.th
Model Validation : The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. nih.gov
A successful QSAR model can provide valuable insights into which molecular properties are critical for activity. For instance, a model might reveal that increased hydrophobicity in a certain region of the molecule enhances activity, while steric bulk in another area is detrimental. This information is then used to rationally design novel analogues with potentially improved potency.
Table 2: Example of a Hypothetical QSAR Model for this compound Analogues
| Analogue | Modification | LogP (Descriptor 1) | Molecular Surface Area (Descriptor 2) | Observed Activity (IC50, nM) | Predicted Activity (IC50, nM) |
|---|---|---|---|---|---|
| 1 | 2-Bromo (Parent) | 4.1 | 320 Ų | 50 | 52 |
| 2 | 2-Chloro | 3.8 | 315 Ų | 75 | 71 |
| 3 | 2-Fluoro | 3.5 | 312 Ų | 110 | 115 |
| 4 | 4-Bromo | 4.1 | 320 Ų | 45 | 48 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Advanced Electronic Structure Calculations for Spectroscopic and Reactivity Insights
Advanced electronic structure calculations provide a detailed understanding of a molecule at the quantum level. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are invaluable for predicting molecular geometries, electronic properties, and spectroscopic behaviors, offering insights that are often difficult to obtain through experimental means alone. arxiv.orgespublisher.com
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule, and to calculate a variety of electronic properties. nih.gov
For this compound, a DFT study would begin with geometry optimization to find the most stable 3D structure, including bond lengths, bond angles, and dihedral angles. researchgate.net From this optimized geometry, several key properties can be derived:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. nih.govespublisher.com
Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing a guide to intermolecular interactions and chemical reactivity. nih.gov
Table 3: Electronic Properties of this compound Obtainable from DFT
| Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D conformation, including all bond lengths and angles. |
| HOMO Energy | Relates to the ionization potential and the molecule's capacity as an electron donor. |
| LUMO Energy | Relates to the electron affinity and the molecule's capacity as an electron acceptor. |
| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Mulliken Atomic Charges | Estimates the partial charge on each atom, offering insights into charge distribution. |
Time-Dependent DFT (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronic excited states. arxiv.org It has become a standard computational tool for predicting and interpreting UV-visible absorption spectra. arxiv.orgnih.gov
A TD-DFT calculation on this compound would yield information on vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The method also calculates the oscillator strength for each transition, which is proportional to the intensity of the corresponding spectral band. arxiv.org
Furthermore, TD-DFT provides a detailed description of each excited state by identifying the primary molecular orbitals involved in the electronic transition (e.g., from a HOMO-1 to LUMO, or HOMO to LUMO+1). espublisher.com This allows for the characterization of transitions, such as n → π* or π → π*, providing a deeper understanding of the molecule's photophysical behavior. This information is crucial for applications where the interaction of the molecule with light is important.
Table 4: Illustrative TD-DFT Output for the Lowest Electronic Transitions of a Phenylpiperidine Derivative
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|---|
| S1 | 4.50 | 275 | 0.05 | HOMO -> LUMO | π -> π |
| S2 | 4.95 | 250 | 0.01 | HOMO-1 -> LUMO | n -> π |
| S3 | 5.40 | 230 | 0.20 | HOMO -> LUMO+1 | π -> π* |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Future Directions and Emerging Research Opportunities for 1 2 2 Bromophenoxy Ethyl Piperidine
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity
The rational design of next-generation analogues of 1-[2-(2-Bromophenoxy)ethyl]piperidine is a critical step toward optimizing its pharmacological profile. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the strategic modification of the molecule to enhance potency and selectivity for specific biological targets. frontiersin.org For phenoxypropyl piperidine (B6355638) analogues, for instance, substitutions at the N-3 position of a linked benzimidazol-2-one (B1210169) moiety have been explored to create potent agonists for the Nociceptin Opioid Peptide (NOP) receptor, also known as the ORL1 receptor. nih.govresearchgate.net
Future synthetic strategies will focus on creating a library of analogues by modifying three key regions of the parent compound:
The Bromophenoxy Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) or altering the position of the bromine atom can significantly impact binding affinity and selectivity.
The Ethyl Linker: Modifying the length and rigidity of the ethyl chain connecting the phenoxy and piperidine moieties can influence the compound's conformational flexibility, which is crucial for optimal interaction with a target's binding pocket.
The Piperidine Ring: Functionalization of the piperidine ring itself offers a rich avenue for optimization. nih.gov Introducing alkyl groups or other functionalities can modulate lipophilicity and metabolic stability, key pharmacokinetic properties. researchgate.net
These synthetic efforts will be guided by SAR data from related compounds, such as the observation that in some series, apolar moieties like aryl or benzyl (B1604629) rings on the piperidine component lead to more active compounds. frontiersin.org
Exploration of Novel Biological Targets and Therapeutic Applications for the Chemical Compound
While the initial therapeutic focus for a compound like this compound might be defined, its structural features suggest potential interactions with a wide range of biological targets. The piperidine scaffold is present in drugs targeting the central nervous system (CNS), as well as those with anticancer, antiviral, and anti-inflammatory properties. ajchem-a.comontosight.ai
Emerging research opportunities include:
Sigma Receptors: Phenoxyalkylpiperidines have been identified as high-affinity ligands for the Sigma-1 (σ1) receptor, a protein implicated in numerous CNS and pathological states. nih.govuniba.it Systematic investigation of this compound and its analogues for σ1 and σ2 receptor affinity could uncover novel treatments for neurodegenerative diseases or psychiatric disorders. nih.gov Studies have shown that the piperidine moiety is a critical structural element for dual histamine (B1213489) H3 and σ1 receptor activity. nih.gov
Ion Channels and Transporters: The piperidine nucleus is a key feature in compounds that modulate ion channels, such as hERG, or interact with neurotransmitter transporters like the dopamine (B1211576) and serotonin (B10506) transporters. nih.gov Screening for such activities could lead to new cardiovascular or antidepressant therapies.
Enzyme Inhibition: Piperidine derivatives are being explored as inhibitors for a variety of enzymes, including acetylcholinesterase (implicated in Alzheimer's disease) and various kinases involved in cancer progression. ajchem-a.comnih.gov A structural isomer, 3-[2-(4-Bromophenoxy)ethyl]piperidine, has shown potential to modulate serotonin receptors and inhibit cancer cell proliferation in vitro.
The following table outlines potential biological targets for piperidine-containing compounds, suggesting avenues for future investigation.
| Target Class | Specific Examples | Potential Therapeutic Area |
| G-Protein Coupled Receptors (GPCRs) | Opioid Receptors (µ, δ, κ), NOP (ORL1), Serotonin Receptors (5-HT2A), Histamine H3 Receptor | Pain, Depression, Psychosis, Neuropathic Pain |
| Intracellular Proteins | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Neurodegeneration, Amnesia, Cancer |
| Enzymes | Acetylcholinesterase (AChE), Anaplastic Lymphoma Kinase (ALK), HIV-1 Protease | Alzheimer's Disease, Cancer, HIV/AIDS |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Depression, ADHD, Substance Abuse Disorders |
Development and Application of Advanced Computational Models for Predictive Pharmacology
Advanced computational models are indispensable for accelerating the drug discovery process. For piperidine derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are routinely used to predict biological activity and understand binding mechanisms. predmed.org
3D-QSAR and Pharmacophore Modeling: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric, electrostatic, and hydrophobic properties required for potent inhibition of a target. researchgate.netnih.gov These models have been successfully applied to piperidine carboxamide derivatives targeting Anaplastic Lymphoma Kinase (ALK) and phenoxypropyl piperidine analogues targeting the NOP receptor. nih.govresearchgate.net Such models can guide the design of new this compound analogues with improved activity.
Molecular Docking and Dynamics Simulations: Docking studies can predict the preferred binding pose of a ligand within a receptor's active site, identifying key interactions like hydrogen bonds and hydrophobic contacts. tcmsp-e.comtandfonline.com This information is crucial for structure-based drug design. plos.org For example, docking studies on piperidine derivatives have elucidated binding modes at the µ-opioid receptor and HIV-1 protease. tandfonline.complos.org Molecular dynamics (MD) simulations can further refine this understanding by revealing the dynamic behavior of the ligand-receptor complex over time. researchgate.net
Integration of High-Throughput Screening (HTS) with Structure-Based Drug Design Principles
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial "hits" with desired biological activity. duke.edu When integrated with structure-based design, HTS becomes a powerful tool for discovery. A novel lead for a direct renin inhibitor, a cis-configured 3,5-disubstituted piperidine, was initially identified from an HTS campaign of a piperidine-based combinatorial library. nih.gov
Future research on this compound could employ:
Fragment-Based Screening: This involves screening smaller, less complex molecules ("fragments") that can be later elaborated or linked together to create more potent leads. This approach was used to develop the first small-molecule inhibitors of the ASH1L SET domain. researchgate.net
Virtual Screening: Before committing to expensive and time-consuming wet-lab screening, large compound libraries can be computationally screened against a target protein structure. wikipedia.org This enriches the selection of molecules for physical screening, increasing the probability of finding active compounds.
Library Design for HTS: A focused library of this compound analogues can be synthesized for HTS. rsc.org The design of this library would be informed by the computational models described in the previous section to maximize chemical diversity around the core scaffold and explore key SAR points.
Emerging Methodologies in Piperidine Chemistry for Diverse Therapeutic Indications
The synthesis of highly functionalized and structurally complex piperidines remains a key area of research, as new methods provide access to novel chemical space. researchgate.nettandfonline.com The development of fast and cost-effective methods for creating substituted piperidines is a significant goal in modern organic chemistry. nih.gov
Recent advances that could be applied to the synthesis of novel this compound analogues include:
Catalytic Hydrogenation: Novel ruthenium and nickel silicide catalysts have been developed for the diastereoselective cis-hydrogenation of substituted pyridines, providing an efficient route to specific piperidine isomers. nih.gov
Radical-Mediated Cyclization: New methods using cobalt or copper catalysts, or triethylborane (B153662) as a radical initiator, enable the intramolecular cyclization of linear precursors to form the piperidine ring, often with high stereoselectivity. nih.gov
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to build complex molecules, offering an efficient and environmentally friendly pathway to highly substituted piperidines. ajchem-a.com
C-H Functionalization: Rhodium-catalyzed C-H insertion reactions allow for the direct functionalization of the piperidine ring at specific positions, providing a powerful tool for creating analogues that would be difficult to access through traditional methods. nih.gov
By leveraging these emerging synthetic methodologies, chemists can create diverse libraries of novel this compound analogues for biological screening, paving the way for the discovery of next-generation therapeutics. nih.gov
Q & A
Q. What are the standard synthetic routes for 1-[2-(2-Bromophenoxy)ethyl]piperidine, and how do reaction conditions influence yield and purity?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Alkylation : Reacting 2-bromophenol with a piperidine-containing alkylating agent (e.g., chloroethylpiperidine) under basic conditions (K₂CO₃ or NaH) in solvents like DCM or THF.
- Optimization : Temperature (0–25°C), solvent polarity, and reaction duration (6–48 hours) critically impact yields (up to 85% in analogous reactions). Prolonged stirring at RT improves homogeneity, while excess base minimizes side products .
Q. What in vitro assays are recommended to screen the biological activity of this compound?
- Radioligand Binding Assays : Quantify affinity for serotonin/dopamine transporters using [³H]-labeled ligands.
- Enzyme Inhibition Assays : Test MAO or kinase inhibition via fluorometric/colorimetric substrates.
- Cytotoxicity Assays : Use MTT or ATP-based viability tests in cancer cell lines (e.g., HepG2, MCF-7).
- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values with triplicate measurements and vehicle controls .
Advanced Research Questions
Q. How can QSAR modeling predict the biological activity spectrum of this compound derivatives?
- Methodology :
- Data Collection : Compile structural descriptors (logP, topological polar surface area) and bioactivity data (e.g., pIC₅₀ = -log IC₅₀) from analogs (e.g., 43 phenylpiperidine derivatives with SERT inhibition data) .
- Model Building : Use machine learning (e.g., partial least squares regression) to correlate descriptors with activity.
- Validation : Cross-validate models with external datasets (R² > 0.6 indicates robustness).
- Application : Predict ADMET properties (e.g., blood-brain barrier penetration) using software like ADMET Predictor™ .
Q. How do structural modifications (e.g., bromo vs. methoxy substituents) resolve contradictions in reported biological activities?
- Case Study :
- Bromophenoxy Analogs : Higher lipophilicity enhances membrane permeability but may reduce solubility (IC₅₀ = 120 nM for SERT inhibition).
- Methoxyphenoxy Analogs : Electron-donating groups improve receptor binding (e.g., dopaminergic activity) but increase metabolic instability.
- Resolution : Molecular docking and MD simulations identify steric/electronic effects on target binding pockets. For example, methoxy groups reduce steric hindrance in GPCRs, while bromo substituents enhance π-π stacking .
Q. What strategies optimize pharmacokinetic profiles of this compound derivatives during lead development?
- In Silico Screening : Prioritize analogs with molecular weight <500 Da, logP <5, and <10 rotatable bonds for oral bioavailability.
- Metabolic Stability : Assess CYP450 interactions using liver microsomes. Introduce fluorine atoms to block oxidative metabolism.
- Toxicity Mitigation : Screen for hERG channel inhibition (proarrhythmic risk) and Ames test (mutagenicity) .
Comparative Analysis of Structural Analogs
| Compound | Substituent | Target Activity (IC₅₀) | Key Structural Influence |
|---|---|---|---|
| 4-Bromo analog | Bromophenoxy | SERT inhibition: 85 nM | Enhanced lipophilicity |
| 2-Methoxy analog | Methoxyphenoxy | Dopamine D₂R: 220 nM | Reduced steric hindrance |
| Chloro-substituted analog | Chlorophenoxy | MAO-B inhibition: 1.2 µM | Increased electrophilicity |
Data derived from QSAR models and in vitro assays .
Methodological Recommendations
- Contradiction Analysis : Use pairwise comparisons of IC₅₀ values and molecular dynamics simulations to isolate substituent effects.
- Experimental Design : Include positive/negative controls (e.g., known inhibitors) and validate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization).
For further guidance, consult computational pharmacology frameworks outlined in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
